molecular formula C16H11ClN2O2S2 B2523448 6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226429-76-0

6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2523448
CAS No.: 1226429-76-0
M. Wt: 362.85
InChI Key: MPJXQVNNLQSBHX-UHFFFAOYSA-N
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Description

6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a chemical compound known for its complex structure and significant potential in various research fields. It's characterized by its benzothiazine core, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthesis. Here’s a simplified version of one such route:

  • Formation of the Benzothiazine Core: : Starting from a chlorinated aromatic amine, the initial step involves a cyclization reaction with a thioamide under acidic conditions to form the benzothiazine core.

  • Substitution Reaction: : The core is then subjected to a nucleophilic substitution reaction with methylthiophenyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-(methylthio)phenyl group.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to enhance yield and reduce costs. Industrial methods might involve continuous flow synthesis and the use of more sustainable reagents and solvents to improve efficiency and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : Oxidative processes can alter the methylthio group to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the cyano group, converting it to amines or other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Sodium methoxide or potassium tert-butoxide in polar solvents.

Major Products

These reactions can produce a range of products, such as:

  • Sulfoxides or sulfones (from oxidation).

  • Amines (from reduction).

  • Various substituted derivatives (from substitution reactions).

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for synthesizing novel heterocyclic structures, contributing to the development of new materials and catalysts.

Biology

Its potential biological activities are explored for developing new drugs, particularly due to its benzothiazine core, which is known to exhibit a range of pharmacological properties.

Medicine

In medicine, research focuses on its applications as an anti-inflammatory, antimicrobial, and anticancer agent. Its structural features make it a promising candidate for these therapeutic areas.

Industry

Industrial applications include its use in the development of advanced materials, such as organic semiconductors and dyes, owing to its unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its benzothiazine core can bind to enzyme active sites, inhibiting their activity. In the case of antimicrobial action, it may disrupt bacterial cell membranes or interfere with protein synthesis.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other benzothiazine derivatives, 6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide stands out due to its specific substitutions and functional groups, which confer unique reactivity and biological activity.

Similar Compounds

  • 6-chloro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: : A similar structure but lacks the methylthio substitution.

  • 4H-benzo[b][1,4]thiazine-2-carbonitrile derivatives: : Various derivatives with different substituents, providing a range of chemical and biological properties.

Exploring the synthesis, reactions, applications, and mechanisms of this compound reveals its versatility and potential across multiple scientific disciplines. Each new discovery adds another layer to our understanding of its capabilities and future applications.

Properties

IUPAC Name

6-chloro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-6-5-11(17)7-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJXQVNNLQSBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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